2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
The compound contains several functional groups including an imidazo[1,2-a]pyridine ring, a thioether linkage, and a 1,3,4-oxadiazole ring. Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, and the process is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Scientific Research Applications
Antibacterial Activity
Compounds derived from 1,3,4-oxadiazole thioether, closely related to the requested compound, have been synthesized and evaluated for their antibacterial activities. Notably, these derivatives showed significant inhibitory effects against bacterial strains, indicating their potential as antibacterial agents. This research highlights the compound's role in addressing bacterial resistance, a growing concern in public health (Xianpeng Song et al., 2017).
Optical Properties
Research into the synthesis and optical properties of novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives, which are structurally similar to the compound of interest, has been conducted. These studies have shed light on the materials' potential in optoelectronic applications due to their absorption and fluorescence characteristics (Yan-qing Ge et al., 2011).
Insecticidal Activity
Anthranilic diamides analogs, incorporating 1,3,4-oxadiazole rings, demonstrate promising insecticidal activities. Such compounds, through their action on insect pests, contribute to agricultural pest management strategies, showcasing the chemical class's importance in developing new insecticides (L. Qi et al., 2014).
Anticancer Properties
Substituted 1,3,4-oxadiazolyl tetrahydropyridines, related in structure to the compound , have been synthesized and tested for their anti-cancer activities. This research indicates the potential of such compounds in the design and development of new anticancer agents, emphasizing the importance of structural modifications to enhance biological activity (K. Redda & Madhavi Gangapuram, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4OS/c17-11-6-7-13-19-12(14(18)22(13)8-11)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVMURYTIFAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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